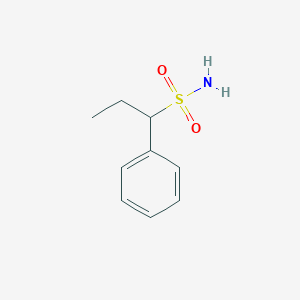

1-Phenylpropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOTYADHFATPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Phenylpropane-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its unique stereoelectronic properties, ability to act as an amide isostere, and capacity for improving physicochemical characteristics make it a critical component in drug design.[4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1-phenylpropane-1-sulfonamide, a chiral sulfonamide with potential as a valuable building block for more complex bioactive molecules. We will delve into the causal rationale behind the chosen synthetic strategy, present detailed, self-validating experimental protocols, and outline a multi-technique spectroscopic workflow for unambiguous structural elucidation and purity confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to sulfonamide chemistry.

Introduction: The Sulfonamide Scaffold in Drug Discovery

Sulfonamides are organosulfur compounds featuring the –SO₂NH₂ or –SO₂NHR functional group.[2] Their journey from early antibacterial agents to a ubiquitous presence in drugs targeting a wide range of diseases—including diuretics, antivirals, and anticancer agents—highlights their versatility.[5][6] The tetrahedral geometry of the sulfur atom and the hydrogen bond donating/accepting capabilities of the sulfonamide moiety allow it to mimic the peptide bond, often leading to enhanced metabolic stability and cell permeability compared to corresponding carboxamides.[4]

The synthesis of novel sulfonamide derivatives is therefore a continuous pursuit in pharmaceutical research. This guide focuses on 1-phenylpropane-1-sulfonamide (CAS 1247494-45-6), a specific analogue whose structure combines a chiral center adjacent to a phenyl ring with the sulfonamide pharmacophore.[7] Mastering its synthesis and characterization provides a foundational skillset applicable to a broad class of related molecules.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis and Strategy Selection

The most prevalent and robust method for constructing the S-N bond in sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][5][8] This nucleophilic substitution reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.

For the synthesis of a primary sulfonamide like 1-phenylpropane-1-sulfonamide, the logical precursors are 1-phenylpropane-1-sulfonyl chloride and an ammonia source. This approach is favored due to the high reactivity of the sulfonyl chloride electrophile and the ready availability of ammonia.

Causality of Experimental Design

The chosen protocol is designed to maximize yield and purity while minimizing side reactions. Key considerations include:

-

The Role of the Base: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the generated HCl and drive the reaction to completion.[1][8]

-

Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal. They effectively dissolve the reactants without competing in the reaction. The absence of water is critical, as sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to the corresponding unreactive sulfonic acid.[8]

-

Temperature Control: The initial addition of the sulfonyl chloride to the amine is typically performed at a low temperature (e.g., 0 °C). This is an exothermic reaction, and maintaining a low temperature helps to control the reaction rate and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[8]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Synthesis of 1-Phenylpropane-1-sulfonamide

The core of the synthesis involves the reaction of the key intermediate, 1-phenylpropane-1-sulfonyl chloride, with ammonia.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpropane-1-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Ammonia Addition: While stirring vigorously, add a solution of ammonia in an appropriate solvent (e.g., 2.0 M ammonia in methanol, 2.0 eq.) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-phenylpropane-1-sulfonamide.

Caption: Synthetic workflow for 1-phenylpropane-1-sulfonamide.

Comprehensive Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for characterization.

Analytical Workflow

The logical flow for analyzing the purified product begins with chromatographic assessment of purity (TLC/HPLC), followed by structural elucidation using NMR and MS, and confirmation of functional groups via IR spectroscopy.

Caption: Logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[9]

Protocol: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]

Expected Data:

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Protons | Chemical Shift (δ) [ppm] |

| -SO₂NH₂ | ~6.9 |

| Ar-H | ~7.3-7.5 |

| CH-SO₂ | ~4.0-4.2 |

| -CH₂- | ~1.9-2.1 |

| -CH₃ | ~0.9-1.1 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.[1]

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the sulfonyl group, the diastereotopic methylene protons of the propyl chain, and the terminal methyl group.[1] The broad singlet for the NH₂ protons is also a key indicator.[10] The ¹³C NMR will confirm the presence of nine unique carbon atoms, with the carbon attached to the sulfonyl group being significantly downfield due to the electron-withdrawing effect.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.

Protocol: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).[9]

Expected Data:

| Technique | Parameter | Expected Value |

| ESI-MS | Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol | |

| [M+H]⁺ (Positive Ion Mode) | m/z 200.07 | |

| [M+Na]⁺ (Positive Ion Mode) | m/z 222.05 |

Interpretation: The primary goal is to identify the molecular ion peak to confirm the correct mass.[9] Common fragmentation patterns for such molecules include the loss of the sulfonamide group (SO₂NH₂) and cleavage along the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, particularly the N-H and S=O bonds that define the sulfonamide moiety.[9]

Protocol: The spectrum can be recorded using a KBr pellet containing a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.[11]

Expected Data:

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3390 – 3230 | Medium-Strong |

| C-H Aromatic Stretch | 3100 – 3000 | Medium |

| C-H Aliphatic Stretch | 3000 – 2850 | Medium |

| S=O Asymmetric Stretch | 1345 – 1315 | Strong |

| S=O Symmetric Stretch | 1185 – 1145 | Strong |

| S-N Stretch | 925 – 905 | Medium |

Data compiled from authoritative spectroscopic resources.[10][12][13]

Interpretation: The IR spectrum provides definitive evidence for the presence of the sulfonamide group. The two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are particularly diagnostic.[12] The presence of N-H stretching bands further confirms the structure.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of 1-phenylpropane-1-sulfonamide via the reaction of its corresponding sulfonyl chloride with ammonia. The causality behind the experimental design choices, including the roles of base, solvent, and temperature, has been thoroughly explained to ensure procedural integrity. Furthermore, a comprehensive analytical workflow employing NMR, MS, and IR spectroscopy provides a multi-faceted approach to unambiguously confirm the structure and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the confident preparation and characterization of this and related sulfonamide-based molecules for application in drug discovery and development.

References

-

Title: Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Source: J-Stage URL: [Link]

-

Title: Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst Source: PMC URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of N–C Axially Chiral Sulfonamides through Chiral Palladium-Catalyzed N-Allylation Source: ACS Publications URL: [Link]

-

Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]

-

Title: Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis Source: DR-NTU, Nanyang Technological University URL: [Link]

-

Title: INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS Source: Taylor & Francis URL: [Link]

-

Title: Preparation of sulfonamides from N-silylamines Source: PMC URL: [Link]

-

Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

-

Title: Infrared and NMR Spectra of Arylsulphonamides Source: Zeitschrift für Naturforschung URL: [Link]

-

Title: Enantioselective Alkenylation of Sulfinylamines via Copper/Sadphos for the Synthesis of Alkenyl Sulfinamides Source: CCS Chemistry URL: [Link]

-

Title: Infrared identification of sulphonamides using attenuated total reflection Source: Oxford Academic URL: [Link]

-

Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response Source: PMC URL: [Link]

-

Title: Enantioselective Chan-Lam S-Arylation of Sulfenamides Source: PMC URL: [Link]

-

Title: The infrared spectra of N-substituted sulphonamides Source: Scilit URL: [Link]

-

Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities Source: Taylor & Francis URL: [Link]

-

Title: Facile synthesis of α-sulfonyl ketoximes from alkenes using sodium sulfinate and NaNO2 in water Source: Royal Society of Chemistry URL: [Link]

-

Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: PMC URL: [Link]

-

Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI URL: [Link]

-

Title: Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer Source: Scholars Research Library URL: [Link]

-

Title: Synthesis of 1-phenylpropane-1,2-dione Source: PrepChem.com URL: [Link]

-

Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: The Synthesis of Functionalised Sulfonamides Source: UCL Discovery URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Sulfonamide Derivative Source: TSI Journals URL: [Link]

-

Title: 1-phenylpropane-1-sulfonamide | CAS 1247494-45-6 Source: AMERICAN ELEMENTS URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]

-

Title: Biotic transformation products of sulfonamides in environmental water samples Source: I.R.I.S. - Institutional Research Information System URL: [Link]

-

Title: 1-Propanone, 1-phenyl- Source: NIST WebBook URL: [Link]

-

Title: 1-phenyl-1H-1,2,4-triazole-3-sulfonamide - Optional[1H NMR] - Chemical Shifts Source: Wiley Online Library URL: [Link]

-

Title: What is the method of analysis of sulphonamides? Source: Quora URL: [Link]

-

Title: MSBNK-Fac_Eng_Univ_Tokyo-JP003654 Source: MassBank URL: [Link]

-

Title: Analysis of sulfonamides Source: Slideshare URL: [Link]

-

Title: A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations Source: ResearchGate URL: [Link]

-

Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

-

Title: Showing Compound 1-Phenyl-1-propanone (FDB010567) Source: FooDB URL: [Link]

-

Title: Ozonolysis of Alkynes - A Flexible Route to Alpha-Diketones: Synthesis of AI-2 Source: Iowa State University URL: [Link]

Sources

- 1. 3-Phenylpropane-1-sulfonamide|CAS 90220-25-0 [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. cbijournal.com [cbijournal.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. americanelements.com [americanelements.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. znaturforsch.com [znaturforsch.com]

- 13. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

Comprehensive Spectroscopic Characterization of 1-Phenylpropane-1-sulfonamide

Technical Guide for Structural Elucidation & Analytical Validation

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 1-phenylpropane-1-sulfonamide (CAS: 1247494-45-6).[1] Unlike simple arylsulfonamides where the sulfur atom is directly bonded to the aromatic ring, this compound features a benzylic sulfonamide architecture. This structural distinction significantly alters the spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) fragmentation patterns.

This document is designed for medicinal chemists and analytical scientists, focusing on the diagnostic signals required to validate the identity and purity of this scaffold, which is increasingly relevant in the development of metalloprotease inhibitors and carbonic anhydrase modulators.

Structural Context & Synthetic Relevance

The molecule consists of a propyl chain substituted at the C1 position with both a phenyl ring and a sulfonamide group (

Key Structural Features:

-

Chiral Center: Carbon-1 is chiral.[1] Unless synthesized stereoselectively, the analyte exists as a racemic mixture.

-

Benzylic Position: The C1-H bond is activated by both the phenyl ring and the electron-withdrawing sulfonyl group, making it chemically distinct.

-

Diastereotopic Protons: Due to the chirality at C1, the adjacent methylene protons at C2 are diastereotopic and may appear as complex multiplets rather than simple triplets/quartets in high-field NMR.

Analytical Workflow

The following decision tree outlines the logical flow for full characterization:

Figure 1: Integrated analytical workflow for structural validation.

Infrared Spectroscopy (FT-IR)[1][2][3]

Infrared spectroscopy provides the quickest "fingerprint" validation. For sulfonamides, the

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption which broadens N-H bands.

-

Resolution: 4

. -

Scans: 16-32.

Diagnostic Bands

The benzylic nature of the sulfonamide does not significantly shift the

| Functional Group | Vibration Mode | Frequency ( | Intensity | Notes |

| Primary Amine | Medium, Sharp | Often appears as a doublet (asym/sym) in solid state.[1] | ||

| Sulfonyl | Strong | Primary diagnostic band. | ||

| Sulfonyl | Strong | Secondary diagnostic band. | ||

| Aromatic Ring | Medium | Characteristic phenyl breathing modes. | ||

| Aliphatic Chain | Medium | Methyl/Methylene stretches (distinct from aromatic C-H >3000). |

Expert Insight: If the bands at 1350/1160

are split or broadened, check for polymorphism or residual hydration. Sulfonamides are notorious for forming pseudopolymorphs with water.[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

NMR is the definitive tool for establishing the carbon skeleton and purity.

Solvent Selection Strategy

-

Alternative: Acetone-d6 (good solubility, partial sharpening).[1]

Predicted NMR Data (400 MHz, DMSO-d6)

Chemical shifts are estimates based on substituent additivity rules for benzylic sulfonamides.

| Position | Type | Multiplicity | Integration | Assignment Logic | |

| Ar-H | Aromatic | Multiplet | 5H | Phenyl ring protons.[1] | |

| Amide | Broad Singlet | 2H | Exchangeable.[1] Sharpens in DMSO. | ||

| H-1 | Methine | dd or m | 1H | Diagnostic. Deshielded by Ph and | |

| H-2 | Methylene | Multiplet | 2H | Diastereotopic. Complex splitting due to chiral C1.[1] | |

| H-3 | Methyl | Triplet | 3H | Terminal methyl group.[1] |

NMR Highlights

-

C-1 (Benzylic): The most critical carbon signal.[1] It will appear significantly downfield (approx. 65-70 ppm ) due to the electron-withdrawing sulfonyl group and the aromatic ring.

-

Aromatic Ipso Carbon: Look for a low-intensity signal around 135-140 ppm .[1]

Technical Note on Shimming: The diastereotopic protons at C2 (H-2) may appear as a higher-order multiplet. Do not mistake this for an impurity. A 2D HSQC experiment is recommended to confirm these protons correlate to the same carbon.

Mass Spectrometry (MS)[2][5][8][9][10]

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.

Ionization Method

-

ESI (Electrospray Ionization): Preferred mode (Positive or Negative).

-

Positive Mode (+): Expect

(222 m/z) or -

Negative Mode (-): Expect

(198 m/z). Sulfonamide N-H protons are acidic (

-

Fragmentation Logic (EI/CID)

The fragmentation is driven by the stability of the carbocations formed after the loss of the sulfonyl group.

-

Parent Ion: m/z 199.

-

Primary Loss: Extrusion of

and -

Base Peak Candidate: The Tropylium ion (m/z 91) or the 1-phenylpropyl carbocation (m/z 119) .

Fragmentation Pathway Diagram:

Figure 2: Predicted fragmentation pathway under Electron Impact (EI) or high-energy CID.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution data free from rotational sidebands or concentration effects:

-

Mass: Weigh 5–10 mg of 1-phenylpropane-1-sulfonamide into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

-

Tip: If the sample contains residual water, the water peak in DMSO appears at 3.33 ppm. Ensure this does not overlap with the methine doublet (approx 4.1-4.3 ppm).[1]

-

-

Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

-

Acquisition: Set relaxation delay (

) to

Protocol B: GC-MS/LC-MS Configuration[1]

-

Column: C18 Reverse Phase (for LC) or 5% Phenyl Polysiloxane (for GC).

-

Mobile Phase (LC): Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (phenyl absorption) + MS (ESI +/-).[1]

-

Note: Sulfonamides are polar.[1] Start the gradient with low organic (e.g., 5% ACN) to prevent early elution in the void volume.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text on general IR/NMR assignments for sulfonamides).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 17873214, 1-Phenylpropane-1-sulfonamide. Retrieved from [Link]

-

Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Retrieved from [Link]

-

Ismael, S., et al. (2020).[2] Influence of solvents on the 1H-NMR chemical shifts of sulfonamide derivatives. University of Basrah. Retrieved from [Link] (General reference on solvent effects in sulfonamide NMR).

Sources

Comprehensive Guide to the Crystal Structure Determination of 1-Phenylpropane-1-sulfonamide

Executive Summary & Strategic Importance

1-Phenylpropane-1-sulfonamide (CAS 1247494-45-6) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a transition-state mimic in protease inhibitors. Structurally, it possesses a chiral center at the

This guide moves beyond generic protocols to address the specific physicochemical challenges of this molecule: its moderate lipophilicity (

Synthesis & Purification for Crystallography

High-quality diffraction data requires high-purity crystals (

Optimized Synthetic Route

To minimize side reactions common in benzylic positions (e.g., elimination to styrene derivatives), we utilize a Grignard-mediated sulfinylation followed by oxidative amination.

Reaction Scheme:

-

Grignard Formation: 1-Bromo-1-phenylpropane +

Grignard Reagent (THF, -

Sulfinylation: Bubble

gas -

Chlorination:

(N-chlorosuccinimide) -

Amination:

/ Dioxane

Purification Protocol

-

Crude Workup: Acidify to pH 4, extract with Ethyl Acetate.

-

Polishing: Pass through a short pad of silica gel (eluent: Hexane/EtOAc 7:3) to remove non-polar oligomers.

-

Validation: Verify purity via

-NMR (

Crystallization Strategy

The primary challenge with 1-phenylpropane-1-sulfonamide is the competition between the hydrophobic phenyl/propyl groups and the polar sulfonamide "head." We employ a Dual-Solvent Diffusion method to control nucleation rates.

Solvent Screening Table

| Solvent System | Method | Suitability | Observation |

| Ethanol / Water | Slow Evaporation | High | Forms prisms; good for H-bond network study. |

| Toluene / Pentane | Vapor Diffusion | Medium | Tends to form needles (often twinned). |

| Acetonitrile | Cooling ( | Low | Soluble, but often yields microcrystalline powder. |

| CHCl | Layering | Optimal | Recommended for SC-XRD. Yields block-like crystals. |

Recommended Protocol: Liquid-Liquid Diffusion

-

Dissolve 20 mg of pure sulfonamide in 1.5 mL of Chloroform (

) in a narrow NMR tube or crystallization vial. -

Carefully layer 3.0 mL of n-Hexane on top using a syringe to minimize mixing at the interface.

-

Seal with Parafilm and puncture one small hole to allow slow pressure equilibration.

-

Store at

in a vibration-free environment. -

Timeline: Harvest crystals after 48–72 hours.

X-Ray Diffraction (XRD) Data Collection[1][2]

Instrument Configuration

-

Source:

( -

Detector: Hybrid Photon Counting (HPC) detector (e.g., EIGER/PILATUS) for noise-free data.

-

Temperature: 100 K (Cryostream).

-

Causality: Sulfonamide oxygen atoms often exhibit high thermal motion or disorder at room temperature. Cooling freezes the propyl chain conformation and improves resolution.

-

Data Collection Strategy

-

Strategy: Collect a full sphere of data (redundancy

) to ensure accurate absorption correction, even though the absorption coefficient ( -

Resolution: Aim for

or better to resolve the

Structure Solution & Refinement Workflow

The solution process must account for the potential chirality (space group ambiguity) and hydrogen bonding.

Workflow Diagram (Graphviz)

Caption: Step-by-step crystallographic workflow from raw data to validated structure.

Key Refinement Parameters

-

Space Group: Expect Monoclinic

(if racemic) or-

Note: Racemates of sulfonamides often crystallize as centrosymmetric dimers.

-

-

Disorder: The propyl chain (

) may show conformational disorder. If observed, model with PART 1 / PART 2 instructions in SHELXL and restrain geometries using SAME or SADI. -

Hydrogen Atoms:

-

C-H: Place in calculated geometric positions (Riding model).

-

N-H: Critical Step. Do not force these geometrically initially. Locate peaks in the

map. Refine coordinates freely with

-

Structural Analysis & Expected Results

Molecular Conformation

The sulfonamide group will likely adopt a gauche orientation relative to the benzylic proton to minimize steric clash with the phenyl ring.

-

Torsion Angle (

):

Supramolecular Architecture (Graph Set Analysis)

Primary sulfonamides are renowned for robust hydrogen bonding.

-

Primary Motif:

intermolecular bonds. -

Graph Set: Expect a

chain or an-

Interpretation: The anti-oriented protons on the nitrogen allow the formation of infinite ladders (catemers) running parallel to the crystallographic b-axis. This packing is a key determinant of the solid-state density and dissolution rate.

-

Chirality Check

If the crystal is non-centrosymmetric (Space Group

-

For light atom structures (S is the heaviest atom), the anomalous signal is weak with Mo radiation.

-

Protocol: If Flack parameter has high standard deviation (

), re-collect data using Cu-K

References

-

Görbitz, C. H. (2018). Hydrogen Bond Distances and Angles in the Crystal Structures of Primary Sulfonamides. Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015). Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld Surface Analysis. CrystEngComm. Link

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

-

Cruickshank, D. W. J. (1999). Remarks about Platon and SQUEEZE. Acta Crystallographica Section D. (Reference for handling disordered solvent). Link

Comprehensive Solubility and Stability Profiling of 1-Phenylpropane-1-Sulfonamide (PPSA): A Technical Pre-formulation Guide

Executive Summary

This technical guide outlines the definitive framework for the physicochemical characterization of 1-phenylpropane-1-sulfonamide (PPSA) .[1] As a benzylic sulfonamide derivative (CAS 1247494-45-6), PPSA presents unique pre-formulation challenges distinct from classical aryl sulfonamides (e.g., sulfamethoxazole).[1][2] This document synthesizes theoretical physicochemical predictions with rigorous experimental protocols for determining aqueous solubility, pH-dependent behavior, and hydrolytic/oxidative stability.[1][2] It is designed for formulation scientists requiring a self-validating workflow to transition PPSA from discovery to development.[1]

Physicochemical Profile & Theoretical Baselines[1][2][3]

Before initiating wet-lab experiments, it is critical to establish theoretical baselines.[1][2] PPSA features a lipophilic propyl-benzene tail and a polar sulfonamide headgroup.[1] Unlike

Structural Analysis & Predicted Properties

The benzylic position of the sulfonamide group (attached to an

| Property | Predicted Value | Rationale |

| Molecular Weight | 199.27 g/mol | Formula: |

| LogP (Octanol/Water) | ~1.6 – 1.9 | Higher lipophilicity than benzenesulfonamide (0.[1]3) due to propyl chain.[1] |

| pKa (Acidic) | 10.2 – 10.8 | Primary sulfonamide ( |

| Aqueous Solubility | 0.5 – 2.0 mg/mL | Limited by lipophilic domain; pH-dependent above pH 10.[1] |

| Melting Point | 100 – 130 °C | Typical for small molecule primary sulfonamides (crystalline).[1] |

ngcontent-ng-c1352109670="" class="ng-star-inserted">Technical Insight: The benzylic C-S bond is thermodynamically weaker than an Aryl-S bond.[1] While resistant to standard hydrolysis, it may show sensitivity to radical oxidation or homolytic cleavage under photolytic stress.[1]

Solubility Profiling Protocols

Solubility is the rate-limiting step for PPSA bioavailability.[1] The following protocols utilize a thermodynamic equilibrium approach (Shake-Flask Method) validated against ICH M9 guidelines.

pH-Dependent Solubility Profiling

Because PPSA is a weak acid (pKa ~10.5), its solubility will remain constant across the physiological pH range (1.2 – 7.[1]4) and increase exponentially only as pH approaches the pKa.[1]

Experimental Workflow:

-

Buffer Preparation: Prepare 50 mM buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), and Borate/NaOH (pH 10.0, 12.0).[1][2]

-

Saturation: Add excess PPSA solid (~10 mg) to 2 mL of each buffer in borosilicate glass vials.

-

Equilibration: Agitate at 37°C for 24 hours (200 rpm).

-

Filtration: Filter supernatant using 0.22 µm PVDF filters (low binding).

-

Quantification: Analyze via HPLC-UV (254 nm).

Organic Solvent Screening (Cosolvency)

For preclinical dosing, aqueous solubility is often insufficient.[1][2] Screen the following solvents to identify suitable vehicles for toxicology studies.

| Solvent Class | Recommended Solvents | Target Solubility | Use Case |

| Amphiphilic | DMSO, DMA, NMP | > 50 mg/mL | Stock solutions, early tox formulations.[1][2] |

| Alcohols | Ethanol, Propylene Glycol, PEG 400 | > 10 mg/mL | Oral solutions, soft-gel capsules.[1][2] |

| Surfactants | Tween 80 (5% aq), Poloxamer 188 | > 2 mg/mL | Micellar solubilization for aqueous delivery.[1] |

Stability Studies: Forced Degradation Protocols

Stability profiling must distinguish between the cleavage of the sulfonamide bond (

Degradation Pathways Visualization

The following diagram illustrates the theoretical degradation pathways for PPSA under stress conditions.

[1]

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the stability-indicating nature of your analytical method.

| Stress Condition | Protocol | Expected Outcome | Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | < 5% Degradation | Sulfonamide bond is highly resistant to acid; potential precipitation due to low solubility.[1][2] |

| Base Hydrolysis | 1N NaOH, 60°C, 24h | < 2% Degradation | Highly stable.[1][2] PPSA exists as a soluble anion ( |

| Oxidation | 3% | High Risk | Benzylic C-H abstraction may lead to oxidative cleavage or sulfonate formation.[1] |

| Thermal | 80°C (Solid State), 7 days | Stable | Sulfonamides are thermally robust; check for sublimation.[1] |

| Photolysis | 1.2 million lux hours | Variable | Benzylic C-S bond may cleave homolytically under UV.[1] |

Analytical Method (HPLC-UV)

To accurately monitor PPSA and its degradants, use the following chromatographic conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic ring) and 210 nm (amide bond).[1]

-

Flow Rate: 1.0 mL/min.[1]

References & Authoritative Grounding

-

Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [1]

-

Context: Solubilization strategies for lipophilic drugs like PPSA.[1]

-

-

Białk-Bielińska, A., et al. (2012).[1][2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

-

Context: Establishes the high hydrolytic stability of the sulfonamide bond under environmental and physiological conditions.

-

-

ICH Harmonised Tripartite Guideline. (2019). Biopharmaceutics Classification System-Based Biowaivers M9.

-

Context: Standard protocols for equilibrium solubility determination.[1]

-

-

Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1]

-

Context: Reference data for structurally similar benzenesulfonamide derivatives.

-

-

Woolfson, A. D. (2000).[1] Sulfonamide stability and degradation pathways. Drug Development and Industrial Pharmacy.[1]

-

Context: Mechanisms of oxidative degradation in sulfonamide APIs.[1]

-

Sources

theoretical and computational studies of 1-phenylpropane-1-sulfonamide

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Phenylpropane-1-sulfonamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 1-phenylpropane-1-sulfonamide. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to explore the structural, electronic, and biological properties of sulfonamide derivatives. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of not just how to perform these studies, but why specific approaches are chosen to predict molecular behavior and potential therapeutic efficacy.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] From their historical discovery as the first class of synthetic antibacterial drugs to their modern applications as anti-inflammatory agents, diuretics, and anticancer therapeutics, sulfonamides are a "privileged scaffold" in drug discovery.[1][3][4][5][6] 1-Phenylpropane-1-sulfonamide (C₉H₁₃NO₂S) represents a fundamental structure within this class, offering a valuable model for investigating the interplay of steric and electronic effects that govern biological activity.[7]

Computational chemistry provides an indispensable toolkit for dissecting the properties of molecules like 1-phenylpropane-1-sulfonamide at an atomic level. Through techniques such as Density Functional Theory (DFT) and molecular docking, we can predict its three-dimensional structure, electronic charge distribution, chemical reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery and design process.[2][8][9] This guide will detail the application of these powerful in-silico tools.

Core Computational Methodologies: A Primer

The theoretical investigation of a drug candidate like 1-phenylpropane-1-sulfonamide relies on a synergistic application of several computational techniques. The choice of method is dictated by the property being investigated, balancing the need for accuracy with computational expense.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for studying small to medium-sized molecules due to its excellent balance of accuracy and efficiency.[8][9]

-

Causality of Choice : We utilize DFT to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies (IR spectra), and electronic characteristics like frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP).[8][10] Functionals like B3LYP are often chosen as they have been extensively validated for organic molecules, providing reliable results that correlate well with experimental data.[8][11] The 6-311++G(d,p) basis set is frequently employed because it provides a flexible description of electron distribution, which is crucial for accurately modeling the polar sulfonamide group.[8][9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[2][12]

-

Causality of Choice : The primary goal of molecular docking is to model the interaction between a potential drug and its biological target at the atomic level.[2] This allows us to estimate the strength of the interaction, quantified as a binding affinity or docking score, and to visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.[13][14] This information is critical for understanding the mechanism of action and for guiding the rational design of more potent derivatives.[2]

Workflow for Computational Analysis

A robust computational study follows a logical progression from single-molecule characterization to interaction analysis with a biological target.

-

Structure Building : Construct the 3D structure of 1-phenylpropane-1-sulfonamide using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization : Perform a full geometry optimization using DFT, for instance, at the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.[8][9]

-

Frequency Calculation : Conduct a vibrational frequency analysis on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[11] This calculation also yields theoretical IR spectra and thermodynamic properties.

-

Electronic Property Analysis : Using the optimized structure, perform single-point energy calculations to determine electronic properties. This includes generating Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map.[8][10]

-

Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2] Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation : Use the DFT-optimized structure of 1-phenylpropane-1-sulfonamide. Assign partial charges and define rotatable bonds.

-

Binding Site Definition : Identify the active site of the receptor, typically based on the location of a co-crystallized native ligand.

-

Docking Simulation : Run the docking algorithm (e.g., AutoDock, MOE) to place the ligand into the defined binding site in multiple possible conformations.[15] The program scores these poses based on a scoring function that estimates binding affinity.

-

Analysis of Results : Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the active site.[13]

Caption: A typical workflow for the computational analysis of a drug candidate.

Structural and Electronic Properties of 1-Phenylpropane-1-sulfonamide

DFT calculations provide fundamental insights into the molecule's intrinsic properties.

Optimized Geometry

Geometry optimization reveals the most stable three-dimensional arrangement of the atoms. The staggered conformation around the S-N bond is generally preferred in sulfonamides to minimize steric hindrance.[16] Key structural parameters, such as the S=O, C-S, and S-N bond lengths, are in good agreement with crystallographic data for similar sulfonamide derivatives.[9]

| Parameter | Description | Typical Calculated Value (Å or °) |

| r(S=O) | Sulfonyl oxygen double bond length | ~ 1.43 Å |

| r(S-N) | Sulfonamide bond length | ~ 1.65 Å |

| r(C-S) | Carbon-Sulfur bond length | ~ 1.76 Å |

| ∠(O-S-O) | Sulfonyl group bond angle | ~ 120° |

| ∠(C-S-N) | Bond angle around the sulfur atom | ~ 105° |

| Note: These are representative values based on DFT studies of similar sulfonamides.[16] |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO : Represents the ability to donate an electron. It is typically localized on the more electron-rich parts of the molecule, often the phenyl ring.

-

LUMO : Represents the ability to accept an electron. It is often distributed across the electron-withdrawing sulfonamide group.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[17]

| Parameter | Description |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | E_LUMO - E_HOMO; indicates chemical stability |

digraph "HOMO_LUMO_Gap" { graph [fontname="Helvetica", fontsize=12, rankdir=TB]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, color="#5F6368"];// Energy Axis axis_start [pos="0,0!", label=""]; axis_end [pos="0,3!", label="Energy"]; axis_start -> axis_end [arrowhead=normal, style=dashed];

// HOMO Level homo_level [pos="1,1!", label="", shape=box, style=filled, fillcolor="#EA4335", width=2, height=0.1]; homo_label [pos="2.5,1!", label="HOMO\n(Electron Donor)"];

// LUMO Level lumo_level [pos="1,2.5!", label="", shape=box, style=filled, fillcolor="#4285F4", width=2, height=0.1]; lumo_label [pos="2.5,2.5!", label="LUMO\n(Electron Acceptor)"];

// Energy Gap Arrow gap_start [pos="0.5,1!", label=""]; gap_end [pos="0.5,2.5!", label=""]; gap_start -> gap_end [arrowhead=vee, arrowtail=vee, dir=both, color="#34A853", style=bold, label=" ΔE Gap\n (Stability)"]; }

Caption: The HOMO-LUMO energy gap (ΔE) as an indicator of molecular stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other species.

-

Red Regions : Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. These are typically found around the oxygen atoms of the sulfonamide group.

-

Blue Regions : Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. These are often located around the hydrogen atoms of the amide group.[8][10]

Potential as a Drug Candidate: Docking with Dihydropteroate Synthase (DHPS)

To illustrate the molecule's therapeutic potential, we can perform a molecular docking study against a common sulfonamide target, Dihydropteroate Synthase (DHPS). This enzyme is crucial for folic acid synthesis in bacteria, and its inhibition is the mechanism of action for antibacterial sulfa drugs.[5][18]

The docking results would predict how 1-phenylpropane-1-sulfonamide fits into the p-aminobenzoic acid (PABA) binding site of the DHPS enzyme. The analysis would focus on:

-

Binding Affinity : A negative value (in kcal/mol) indicating the estimated free energy of binding. More negative values suggest stronger binding.[12][13]

-

Key Interactions : The sulfonamide group would be expected to form critical hydrogen bonds with conserved amino acid residues in the active site, mimicking the interactions of the native PABA substrate. The phenylpropane moiety would likely engage in hydrophobic interactions within a corresponding pocket.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| 1-phenylpropane-1-sulfonamide | E. coli DHPS (e.g., PDB: 1AJ0) | -6.0 to -8.0 | Arg, Ser, Lys |

| Note: Binding affinity is a hypothetical but realistic value for a small molecule inhibitor. Actual values require a specific docking calculation.[15] |

Conclusion and Future Directions

Theoretical and computational studies provide a powerful, efficient framework for the in-depth characterization of 1-phenylpropane-1-sulfonamide. DFT calculations elucidate its stable conformation and electronic reactivity, while molecular docking simulations offer compelling hypotheses about its potential to act as an enzyme inhibitor.

The insights gained from these computational models serve as a robust foundation for subsequent experimental work. Future research should focus on:

-

Chemical Synthesis : Synthesizing 1-phenylpropane-1-sulfonamide and its derivatives to enable experimental validation.

-

Spectroscopic Validation : Comparing experimental IR and NMR spectra with the computationally predicted spectra to confirm the molecular structure.[11][15][17]

-

In Vitro Biological Assays : Testing the compound's inhibitory activity against purified target enzymes (e.g., DHPS, Carbonic Anhydrase) to validate the docking predictions.[19]

-

Structure-Activity Relationship (SAR) Studies : Using the computational model to rationally design and synthesize new derivatives with improved binding affinity and selectivity.

By integrating these theoretical and experimental approaches, the path from a lead compound to a viable drug candidate can be navigated with greater precision and speed.

References

-

A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. (2016). Journal of the Korean Chemical Society, 60(4). Available at: [Link]

-

Karkihalli, V., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN. Available at: [Link]

-

Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. (2024). ResearchGate. Available at: [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing. Available at: [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. Available at: [Link]

-

Molecular Docking, ADME Study, Synthesis, Characterization and Preliminary Antimicrobial Activity Evaluation of New Phenylalanine Derivatives of Sulfonamide. Journal of Pharmaceutical Research International. Available at: [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2015). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Journal of Taibah University Medical Sciences. Available at: [Link]

-

Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021). Journal of Chemical Health Risks. Available at: [Link]

-

Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2022). ResearchGate. Available at: [Link]

-

DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (2021). Semantic Scholar. Available at: [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Journal of Taibah University Medical Sciences. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012). Molecules. Available at: [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

-

One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. (2017). Medicinal Chemistry. Available at: [Link]

-

1-phenylpropane-1-sulfonamide. American Elements. Available at: [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. Available at: [Link]

-

Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025). MDPI. Available at: [Link]

-

Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2013). Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. (2011). ResearchGate. Available at: [Link]

-

Khan, S. A. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). MDPI. Available at: [Link]

-

Unraveling the influence of defects on Sulfonamide adsorption onto Blue-phosphorene nanotube using density functional theory. (2025). PLOS One. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. repository.unar.ac.id [repository.unar.ac.id]

- 13. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity [mdpi.com]

- 15. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. impactfactor.org [impactfactor.org]

- 19. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]

Advanced Methodologies for the Enantioselective Synthesis of Chiral Sulfonamides and Sultams

[1]

Executive Summary

Chiral sulfonamides represent a privileged pharmacophore in modern medicinal chemistry, serving as critical structural motifs in HIV protease inhibitors, COX-2 inhibitors, and novel anticancer agents. Beyond their biological utility, they function as robust chiral auxiliaries (e.g., Oppolzer’s sultam) and organocatalysts.

This technical guide synthesizes state-of-the-art methodologies for constructing chiral sulfonamide scaffolds. Moving beyond classical resolution methods, we focus on scalable, catalytic asymmetric protocols: Transition-Metal Catalyzed Hydrogenation , C-H Activation/Annulation , and Organocatalytic Cycloadditions .

Structural Classification & Strategic Value

Before detailing synthesis, we must distinguish the target architectures. "Chiral sulfonamides" in drug discovery generally refer to three distinct classes:

| Class | Structural Characteristic | Key Application |

| Chiral Sultams | Cyclic sulfonamides with carbon-backbone stereocenters ( | High-affinity enzyme inhibitors; rigid chiral auxiliaries. |

| Acyclic sulfonamides with a stereocenter | Peptidomimetics; stable transition-state analogues. | |

| Axially Chiral Sulfonamides | Atropisomers arising from restricted rotation around the N-C(aryl) bond. | Emerging class of organocatalysts and specific receptor ligands. |

Methodology A: Asymmetric Hydrogenation of Cyclic N-Sulfonyl Imines

The Gold Standard for Chiral Sultams

The most direct and atom-economic route to chiral sultams is the asymmetric hydrogenation of cyclic N-sulfonyl imines. This approach utilizes palladium catalysis to establish the C-N stereocenter with exceptional enantiocontrol.[1]

Mechanistic Insight

The reaction proceeds via the formation of a cationic Pd-hydride species. The choice of ligand is critical; electron-rich bisphosphines like (S,S)-f-Binaphane or SegPhos create a chiral pocket that discriminates between the prochiral faces of the imine. A Brønsted acid additive (often trifluoroacetic acid) is required to activate the imine substrate via protonation, facilitating coordination to the metal center.

Experimental Workflow: Pd-Catalyzed Hydrogenation

Based on protocols developed by the Zhou Group (DICP).[2]

Reagents:

-

Substrate: Cyclic N-sulfonyl imine (e.g., 3-methyl-1,2-benzisothiazole 1,1-dioxide).

-

Catalyst Precursor: Pd(OCOCF

) -

Ligand: (S,S)-f-Binaphane (2.2 mol%).

-

Solvent: Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE).

-

Hydrogen Source: H

gas (balloon or pressurized).

Step-by-Step Protocol:

-

Catalyst Formation: In a glovebox, mix Pd(OCOCF

) -

Reaction Assembly: Dissolve the cyclic imine substrate (1.0 mmol) in DCM (3 mL) and transfer to the vial containing the pre-formed catalyst.

-

Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with H

three times. Pressurize to 600 psi (40 atm) H -

Incubation: Stir at room temperature for 12–24 hours.

-

Workup: Release pressure carefully. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify directly via flash column chromatography (Hexanes/EtOAc) to yield the chiral sultam.

Validation:

-

Yield: Typically 90–99%.

-

Enantiomeric Excess (ee): >95% (Determined via Chiral HPLC).

Visualization: Catalytic Cycle

The following diagram illustrates the Pd-H mechanism, highlighting the critical role of acid activation.

Figure 1: Catalytic cycle for the Pd-catalyzed asymmetric hydrogenation of cyclic imines. The protonated imine coordinates to the chiral Pd-hydride species, followed by face-selective insertion.

Methodology B: Cobalt-Catalyzed C-H Annulation

Accessing Axially Chiral Sulfonamides

While hydrogenation builds C-stereocenters, constructing axially chiral sulfonamides requires controlling the rotation around the N-C bond. Cobalt-catalyzed C-H activation offers a powerful method to anneal alkynes or allenes with aryl sulfonamides, locking the conformation.

Mechanistic Insight

This transformation utilizes a Co(III) catalyst (often Cp*Co(III)) stabilized by a chiral carboxylate or phosphate ligand. The reaction involves:

-

C-H Activation: Directed by the sulfonamide nitrogen.

-

Alkyne Insertion: The alkyne inserts into the Co-C bond.

-

Reductive Elimination: Forms the C-N bond, creating the sultam ring while establishing axial chirality due to steric bulk.

Experimental Workflow: Co-Catalyzed Annulation

Based on recent advances in Chemical Science (2024).

Reagents:

-

Substrate: N-aryl sulfonamide (with ortho-blocking groups to induce chirality).

-

Coupling Partner: Internal alkyne (e.g., diphenylacetylene).

-

Catalyst: [Cp*Co(CO)I

] (5 mol%). -

Chiral Ligand: Chiral binaphthyl phosphate or Salox ligand (10 mol%).

-

Oxidant: Ag

CO -

Solvent: TFE (Trifluoroethanol) is crucial for C-H activation efficiency.

Step-by-Step Protocol:

-

Setup: In a flame-dried Schlenk tube, combine the sulfonamide (0.2 mmol), alkyne (0.24 mmol), Co-catalyst, chiral ligand, and oxidant.

-

Solvation: Add anhydrous TFE (2 mL) under argon.

-

Reaction: Seal the tube and heat to 80–100 °C for 16 hours.

-

Filtration: Cool to room temperature. Dilute with DCM and filter through a celite pad to remove silver salts.

-

Purification: Concentrate and purify via silica gel chromatography.

Validation:

-

Regioselectivity: >20:1 (controlled by alkyne sterics).

-

Enantioselectivity: Up to 99% ee.

Methodology C: Organocatalytic [4+2] Cycloaddition

Synthesis of

For larger seven-membered sultams (

Experimental Workflow

Based on RSC 2025 Reports.

Protocol:

-

Mix: 2-aminophenyl enone (0.1 mmol) and cyclic N-sulfonyl imine (0.12 mmol).

-

Catalyst: Add bifunctional squaramide or quinine-derived catalyst (5 mol%).

-

Conditions: Stir in Toluene at 0 °C to RT.

-

Mechanism: The catalyst activates the imine (electrophile) via H-bonding and the enone (nucleophile) via base catalysis, facilitating a stepwise [4+2] annulation.

Comparative Analysis of Methods

The following table summarizes the quantitative performance of these methodologies to aid in experimental design.

| Parameter | Pd-Hydrogenation | Co-Catalyzed Annulation | Organocatalytic [4+2] |

| Target Scaffold | 5- or 6-membered Sultams | Axially Chiral Sultams | 7-membered ( |

| Chirality Type | Carbon-Center ( | Axial (Atropisomerism) | Carbon-Center ( |

| Typical Yield | 90–99% | 70–90% | 80–95% |

| Typical ee | 95–99% | 90–98% | 85–96% |

| Scalability | High (Gram-scale easy) | Moderate (Oxidant limits) | High (Mild conditions) |

| Key Limitation | Requires high-pressure H | Requires stoichiometric oxidant | Slower kinetics for sterically hindered substrates |

Self-Validating Systems (Trustworthiness)

To ensure scientific integrity, every synthesis of chiral sulfonamides must undergo a rigorous validation loop:

-

Racemic Standard Synthesis: Always perform the reaction with an achiral catalyst (e.g., PPh

for Pd, or achiral Cp*Co) to generate a racemic standard for HPLC calibration. -

Absolute Configuration: Confirm via X-ray crystallography. Sulfonamides crystallize well; use the "heavy atom" method (Sulfur) for anomalous dispersion if needed.

-

Catalyst Poisoning Test: For Pd-hydrogenation, perform a mercury drop test. If reactivity ceases, the catalysis is heterogeneous (nanoparticles); if it continues, it is the desired homogeneous species.

Workflow Visualization: Decision Matrix

Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway based on target topology.

References

-

Highly Enantioselective Synthesis of Sultams via Pd-Catalyzed Hydrogenation Source: Journal of Organic Chemistry (2009) URL:[2][3][Link]

-

Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination Source: Chemical Communications (2017) URL:[Link]

-

Asymmetric [3 + 2]/[4 + 2] annulations for the synthesis of ε-sultams promoted by bifunctional base catalysts Source: RSC Advances / Organic Chemistry Frontiers (2025) URL:[Link]

-

Cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides Source: Chemical Science (2023) URL:[Link]

-

Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds Source: European Journal of Organic Chemistry (2025) URL:[Link]

Technical Guide: Enzymatic Inhibition Screening of 1-Phenylpropane-1-Sulfonamide

Target Class: Carbonic Anhydrases (EC 4.2.1.1)[1][2][3]

Executive Summary

This technical guide outlines the validation and screening protocols for 1-phenylpropane-1-sulfonamide , a structural probe belonging to the primary sulfonamide class. While the sulfonamide moiety (

This document moves beyond generic screening, focusing on the Carbonic Anhydrase II (hCA II) and Tumor-Associated CA IX isoforms.[4] It details a biphasic screening architecture: a high-throughput esterase surrogate assay for initial hit validation, followed by the gold-standard Stopped-Flow

Part 1: Mechanistic Rationale & Chemical Basis

The Zinc-Anchor Mechanism

The inhibitory efficacy of 1-phenylpropane-1-sulfonamide is predicated on the coordination of the deprotonated sulfonamide nitrogen to the catalytic

-

Displacement: The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion (

), which is the nucleophile responsible for physiological -

Coordination Geometry: The nitrogen atom forms a tetrahedral coordination sphere with the

ion. -

The "Tail" Interaction: The 1-phenylpropane moiety extends into the hydrophobic half of the active site. Unlike benzenesulfonamide, the propyl linker introduces rotational freedom, allowing the phenyl ring to optimize Van der Waals contacts with hydrophobic residues (e.g., Phe131, Val135 in hCA II).

Visualization of Signaling & Mechanism

The following diagram illustrates the inhibitory pathway and the screening workflow logic.

Caption: Logical workflow for sulfonamide screening, moving from mechanistic basis to HTS surrogate and final kinetic validation.

Part 2: High-Throughput Screen (HTS) – Esterase Activity Assay

Objective: Rapidly assess the inhibitory potential of 1-phenylpropane-1-sulfonamide using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate.

Rationale: While CAs are hydrases, they possess esterase activity.[5] This colorimetric assay avoids the complexity of handling gas-phase

Reagents & Preparation

-

Assay Buffer:

Tris-HCl, pH 7.4. -

Enzyme Stock: Recombinant hCA II (or target isoform) diluted to

in assay buffer. -

Substrate: 4-Nitrophenyl acetate (4-NPA).[5][6] Prepare

stock in Acetone. Dilute to -

Inhibitor Stock: 1-phenylpropane-1-sulfonamide dissolved in DMSO (

).

Protocol (96-Well Format)

-

Blanking: Add

DMSO and -

Control: Add

DMSO and -

Compound: Add

Inhibitor (various concentrations) and -

Incubation: Incubate plates at

for 15 minutes to allow Enzyme-Inhibitor equilibrium ( -

Reaction Start: Add

of -

Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.

Self-Validating Check

-

Spontaneous Hydrolysis: Include wells with Buffer + Substrate (No Enzyme). 4-NPA hydrolyzes spontaneously. Subtract this slope from the Enzyme Control slope. If spontaneous hydrolysis

of enzymatic rate, prepare fresh substrate.

Part 3: Gold Standard – Stopped-Flow Hydration Assay

Objective: Determine the true inhibition constant (

Instrumentation & Reagents[1][6][7][8]

-

Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

-

Indicator: Phenol Red (

) in buffer. -

Buffer:

HEPES, -

Substrate:

-saturated water. Bubble pure

Protocol Steps

-

Syringe A (Enzyme + Inhibitor):

-

Mix hCA (

final) with Phenol Red and the test compound (1-phenylpropane-1-sulfonamide) in Buffer. -

Incubate for 15 minutes.

-

-

Syringe B (Substrate):

- -saturated water.[6]

-

Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

-

Detection: Monitor absorbance decrease at 557 nm (Phenol Red acid-base transition) over 0.5–1.0 seconds.

Data Processing

The reaction velocity is extremely fast. The uncatalyzed rate (

Part 4: Data Analysis & Interpretation

Quantitative Summary Table

Organize your screening data using the following structure:

| Parameter | Esterase Assay (HTS) | Stopped-Flow ( | Notes |

| Substrate | 4-Nitrophenyl Acetate | ||

| Reaction Time | Minutes (Linear Phase) | Milliseconds | Stopped-flow requires rapid kinetics. |

| Readout | OD 400 nm (Product Accumulation) | OD 557 nm (pH Change) | Phenol Red tracks proton generation. |

| Output Metric |

Calculating (The Cheng-Prusoff Correction)

For the esterase assay, you will obtain an

-

: Concentration of substrate used (e.g.,

- : Michaelis constant of the specific CA isozyme for that substrate (Must be determined experimentally or cited from specific literature for the exact buffer conditions).

Interpretation of 1-Phenylpropane-1-Sulfonamide Activity

-

Nanomolar Range (

): Indicates strong coordination. The propyl chain likely fits well into the hydrophobic pocket. -

Micromolar Range (

): Indicates steric clash. The propyl chain may be too short to reach the hydrophobic patch or too flexible, causing entropic penalty.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

-

Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221–4229. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[12] Link

Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The carbon dioxide hydration activity of the sulfonamide-resistant carbonic anhydrase from the liver of male rat: pH independence of the steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]

- 12. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Physicochemical Properties in the Development of Substituted Phenylpropanesulfonamides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Substituted phenylpropanesulfonamides represent a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their clinical success, however, is not solely dependent on their interaction with a biological target. The journey from a promising hit compound to a viable drug candidate is critically governed by a suite of physicochemical properties. These properties dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy, safety, and dosing regimen.[1][2] This guide provides an in-depth exploration of the key physicochemical properties of substituted phenylpropanesulfonamides, offering both theoretical insights and practical experimental protocols to aid researchers in the rational design and optimization of these important molecules.

The Sulfonamide Moiety: A Double-Edged Sword

The sulfonamide functional group is a cornerstone of many drugs, prized for its ability to act as a bioisostere of carboxylic acids and its capacity to form strong hydrogen bonds with protein targets. However, its acidic proton and overall polarity present unique challenges in drug design. Understanding and modulating the physicochemical characteristics of the entire molecule—the phenyl ring, the propane linker, and the sulfonamide headgroup—are paramount for success. The most critical properties to consider are lipophilicity, aqueous solubility, and ionization state (pKa), as these are intricately linked and collectively determine the compound's pharmacokinetic behavior.[]

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, such as the intestinal wall for oral absorption.[1][4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like sulfonamides, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

An optimal lipophilicity is essential; too low, and the compound may not be absorbed effectively, while too high a value can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4][5] The "Rule of Five" suggests that for optimal oral bioavailability, a compound's logP should generally not exceed 5.[4][6]

Structure-Property Relationships:

-

Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are primary drivers of lipophilicity. Halogen atoms (F, Cl, Br) and alkyl groups significantly increase logP. Conversely, polar groups like hydroxyl (-OH) or amino (-NH2) groups decrease it.

-

Propane Linker: Modifications to the propane chain, such as the introduction of polar functional groups, can be a strategy to modulate lipophilicity without altering the core pharmacophore interacting with the target.

-

Sulfonamide Group: While the sulfonamide group itself is polar, substitution on the sulfonamide nitrogen can impact lipophilicity.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method remains the gold standard for logP determination due to its direct measurement.

Protocol:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Dissolution: Dissolve a precise amount of the test compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine the two phases in a separatory funnel at a known volume ratio. Shake vigorously for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Accurately measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Self-Validation: The protocol's trustworthiness is ensured by running replicates, using a well-characterized standard compound with a known logP as a positive control, and ensuring the mass balance of the compound between the two phases is close to 100%.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[7] For substituted phenylpropanesulfonamides, solubility is heavily influenced by the interplay between the crystalline solid state (lattice energy) and the molecule's interactions with water (solvation energy).

Structure-Property Relationships:

-

Polar Groups: Introducing hydrogen bond donors and acceptors, such as hydroxyl or amide groups, generally enhances aqueous solubility.

-

Ionization: The solubility of sulfonamides is highly pH-dependent. The deprotonated (ionized) form of the acidic sulfonamide is typically much more soluble in water than the neutral form. Therefore, compounds with a lower pKa will exhibit higher solubility at physiological pH.

-

Molecular Weight and Lipophilicity: As molecular weight and lipophilicity increase, aqueous solubility tends to decrease.[]

Experimental Determination: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of many compounds.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add a physiological buffer (e.g., PBS, pH 7.4) to each well, causing the compound to precipitate if its solubility limit is exceeded.

-